molecular formula C15H12O4 B1239658 (E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B1239658
M. Wt: 256.25 g/mol
InChI Key: UQXMSWRHUCRNHF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-1-(5-methyl-2-furanyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Supramolecular Structures

  • The compound displays interesting supramolecular structures, such as intramolecular N-H...O hydrogen bonds and weak C-H...O hydrogen bonds, which contribute to chain motif formations and pi-pi stacking interactions (Low et al., 2002).

Polarized Molecular-Electronic Structures and Aggregation

  • Molecules of related compounds exhibit polarized molecular-electronic structures. They form simple sheets or chains through hydrogen bonding, illustrating the compound's potential in the study of molecular interactions and aggregation (Low et al., 2004).

Crystal Structure Analysis

  • The compound's crystal structure provides insights into hydrogen bonding and crystal packing effects, which are significant in the fields of crystallography and materials science (Jasinski et al., 2008).

Spectroscopic Studies and Theoretical Analysis

  • Vibrational spectroscopic studies, along with Fukui functions, HOMO-LUMO, NLO, NBO analysis, and molecular docking studies, have been conducted. These studies are crucial for understanding the compound's electronic properties and potential as a precursor to bioactive agents (Al-Wabli et al., 2016).

Synthesis and Characterization

  • Research into the synthesis and characterization of chalcones derived from this compound has been undertaken, highlighting its relevance in organic synthesis and pharmacology (Sreevidya et al., 2010).

Organic Impurity Profiling

  • Organic impurity profiling studies provide insights into the compound's synthesis process, which is valuable for chemical profiling and forensic science applications (Heather et al., 2017).

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H12O4/c1-10-2-6-13(19-10)12(16)5-3-11-4-7-14-15(8-11)18-9-17-14/h2-8H,9H2,1H3/b5-3+

InChI Key

UQXMSWRHUCRNHF-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 5
(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 6
(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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